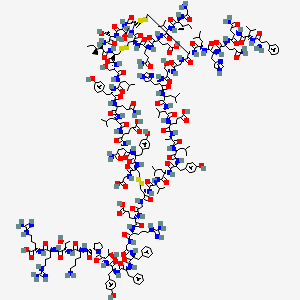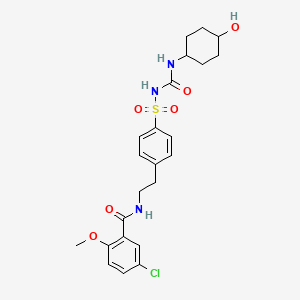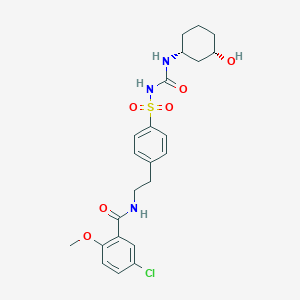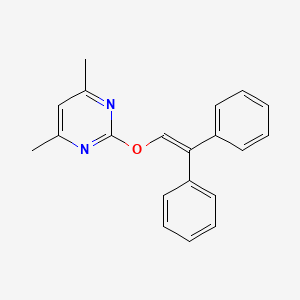
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
Overview
Description
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, also known as DPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. In Alzheimer's disease, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical And Physiological Effects
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit cell proliferation and induce apoptosis (programmed cell death). In Alzheimer's disease, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In agriculture, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit the growth of various plant pathogens, including fungi and bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine. In medicine, further research is needed to fully understand the mechanism of action of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine and its potential use in the treatment of various diseases. In agriculture, more research is needed to determine the efficacy and safety of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine as a pesticide. In material science, further research is needed to optimize the properties of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine for use in OLEDs and other electronic devices. Overall, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has great potential for a wide range of applications and is an exciting area of research for scientists.
Scientific Research Applications
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been studied for its use as an OLED (organic light-emitting diode) material.
properties
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan Vinyloxy Impurity | |
CAS RN |
1639429-81-4 | |
| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





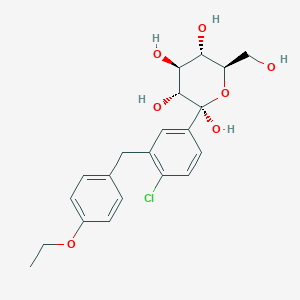
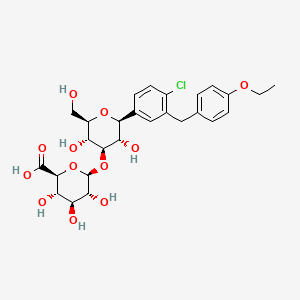
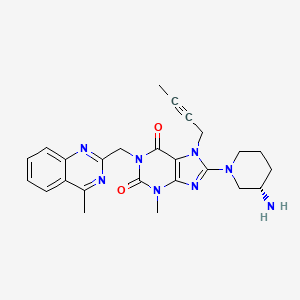
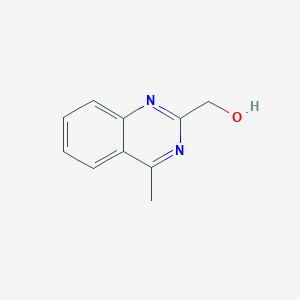
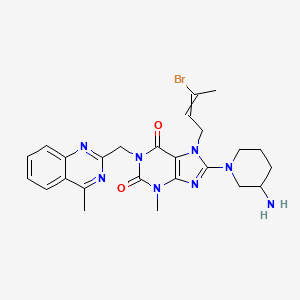
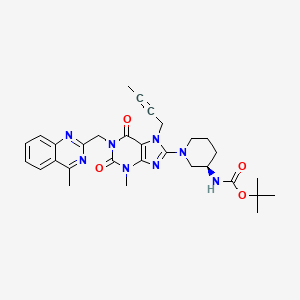
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
